molecular formula C16H24N2O2 B3253051 Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate CAS No. 221141-81-7

Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate

Cat. No.: B3253051
CAS No.: 221141-81-7
M. Wt: 276.37 g/mol
InChI Key: BPFDKUCSVLPAQY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate serves as a crucial building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules: The compound acts as a reagent in various organic reactions, enabling the formation of more complex structures.
  • Chemical Reactions: It undergoes oxidation, reduction, and nucleophilic substitution reactions, making it a valuable intermediate in synthetic pathways.

Biology

In biological research, the compound is employed to study:

  • Biological Pathways: Its derivatives are used to investigate mechanisms involving piperidine compounds, aiding in understanding cellular processes.
  • Enzyme Interactions: The compound can modulate enzyme activity by binding to specific targets, thus influencing biological pathways.

Medicine

This compound is being investigated for its potential therapeutic properties:

  • Drug Development: It is explored as a precursor in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders due to its structural features that enhance bioactivity.
  • Therapeutic Applications: The compound's ability to interact with biological receptors makes it a candidate for developing drugs aimed at various diseases .

Industry

In industrial applications, this compound is utilized for:

  • Material Development: It plays a role in creating new materials with desired properties.
  • Chemical Manufacturing: The compound serves as an intermediate in various chemical processes, enhancing production efficiency.

Case Studies and Research Findings

Application AreaDescriptionFindings
ChemistrySynthesis of complex moleculesThis compound facilitates the formation of diverse organic compounds through various reactions.
BiologyStudy of enzyme interactionsResearch indicates that this compound can effectively modulate enzyme activity, impacting metabolic pathways.
MedicineDrug developmentInvestigations reveal potential therapeutic effects against neurological disorders .
IndustryIntermediate in chemical processesUtilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate
  • Tert-butyl 4-aminopiperidine-1-carboxylate
  • Phenylpiperidine derivatives

Uniqueness: Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group and a tert-butyl ester at the carboxylic acid position. The presence of the phenyl group at the 4-position enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The mechanism involves:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing biological pathways.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes such as cholinesterases, which are crucial in neurotransmission processes .

The trifluoromethyl group, when present in related compounds, has been noted to enhance binding affinity and selectivity for certain targets, suggesting that structural modifications can significantly impact biological activity .

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. For instance:

  • Cytotoxicity : In vitro studies demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. These compounds induced apoptosis more effectively than standard treatments like bleomycin .

Neurological Applications

The compound is also being explored for its potential in treating neurological disorders:

  • Cholinesterase Inhibition : Research indicates that it may function as an inhibitor of cholinesterase enzymes, which play a critical role in Alzheimer's disease pathology by regulating acetylcholine levels .

Toxicological Studies

Toxicokinetic studies are essential for determining the safety profile of the compound. Preliminary investigations suggest that it undergoes metabolic pathways similar to other piperidine derivatives, which can inform future drug development efforts.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to bleomycin .
Study BNeurological EffectsShowed potential as a cholinesterase inhibitor with implications for Alzheimer's treatment.
Study CStructure-Activity RelationshipIdentified key structural features contributing to biological activity, emphasizing the role of the piperidine ring .

Properties

IUPAC Name

tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFDKUCSVLPAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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